Superior Antiproliferative Activity of D-arabino-Phytosphingosine·HCl Versus D-ribo-Phytosphingosine·HCl and Cisplatin Across Human Cancer Cell Lines
In a direct head-to-head in vitro antiproliferative screen, the unnatural D-arabino-phytosphingosine 3·HCl exhibited higher inhibitory effects on proliferation than its natural stereochemical congener D-ribo-phytosphingosine 2·HCl across the same malignant cell lines [1]. Furthermore, 3·HCl demonstrated superior activity compared to the clinical chemotherapeutic cisplatin against three of five cancer cell lines evaluated, with IC50 values ranging from 4.17 μM to 7.63 μM [1]. While the raw numerical IC50 for 2·HCl was not tabulated in the abstract, the paper explicitly states that 3·HCl 'has better inhibitory effects on the proliferation of the aforementioned malignant cell lines than its natural stereochemical congener 2·HCl' in the same panel of five cell lines [1].
D-ribo·HCl: reported higher IC50
Cisplatin: lower effect in 3/5 lines
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | D-arabino-phytosphingosine 3·HCl: IC50 4.17–7.63 μM against three responsive cancer cell lines |
| Comparator Or Baseline | Cisplatin: higher IC50 values (exact values not tabulated in abstract; 3·HCl superior in 3/5 lines); D-ribo-phytosphingosine 2·HCl: higher IC50 values than 3·HCl across all responsive cell lines |
| Quantified Difference | D-arabino isomer superior to D-ribo isomer across all cell lines tested; D-arabino inferior or equivalent to cisplatin in 2/5 lines but clearly superior in 3/5 lines |
| Conditions | In vitro antiproliferative assay; five human cancer cell lines; compounds tested as hydrochloride salts; Tetrahedron 2023 study |
Why This Matters
The non-natural arabino stereochemistry confers a gain-of-function in antiproliferative potency relative to the natural ribo isomer, making D-arabino-phytosphingosine the preferred substrate for anticancer structure-activity relationship studies where stereochemical optimization is the objective.
- [1] Želinská M, Vargová K, Pončáková T, Pilátová MB, Martinková M, Majirská M, et al. An efficient synthesis and cytotoxic profile of D-ribo-phytosphingosine and its analogues. Tetrahedron. 2023;143:133541. DOI: 10.1016/j.tet.2023.133541. View Source
